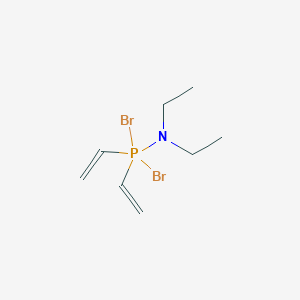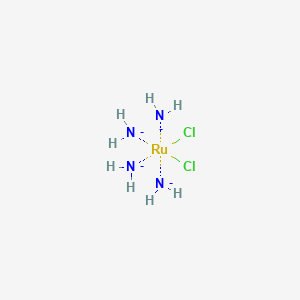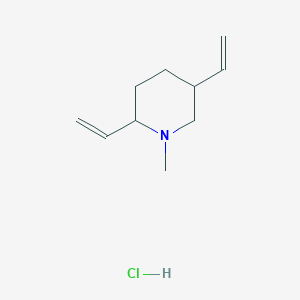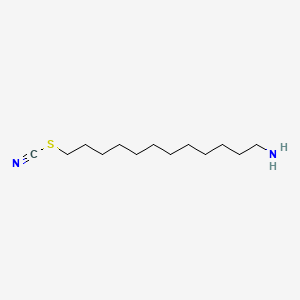
5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine and ethylsulfanyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction is carried out under mild conditions, resulting in moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Applications De Recherche Scientifique
5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The bromine and ethylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with nucleic acids, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(4-morpholino)pyrimidine: Another brominated pyrimidine with different substituents.
2,5-Disubstituted Pyrimidines: Compounds with various substituents at positions 2 and 5 of the pyrimidine ring.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with a pyrimidine core.
Uniqueness
5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine is unique due to the presence of both bromine and ethylsulfanyl groups, which confer distinct reactivity and potential biological activities. Its versatility in chemical reactions and applications makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
62880-70-0 |
|---|---|
Formule moléculaire |
C8H11BrN2S2 |
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
5-bromo-2,4-bis(ethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C8H11BrN2S2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
HTQWQQVKFIIZSM-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=NC=C1Br)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)

![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)






